![molecular formula C15H12ClN3S B1268778 4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 23282-94-2](/img/structure/B1268778.png)
4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
1,2,4-Triazoles can be synthesized using various strategies. One common method involves the use of 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .Molecular Structure Analysis
The 1,2,4-triazole ring can be considered a bioisostere of amide, ester, or carboxyl groups . This ring structure is often found in pharmaceuticals and biologically important compounds .Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions. For example, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole, can form novel luminescent polymers with cadmium(II) salts and undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. They are generally characterized by relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .Aplicaciones Científicas De Investigación
Pharmacology
Application Summary
This compound is utilized in pharmacology for the synthesis of scaffolds in drug discovery, particularly against cancer cells and microbes. It serves as a core molecule in the design of medicinal compounds due to its nitrogen-containing heterocyclic structure, which is vital for biological activity.
Methods of Application
The compound is synthesized through multicomponent reactions (MCRs), which are a direct and powerful process for creating functionalized heterocyclic structures, including triazoles. These reactions often involve the use of 3-amino-1,2,4-triazole as a starting material .
Results and Outcomes
The synthesized triazole scaffolds exhibit a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities. Specific derivatives have been introduced as antimicrobial agents, and medicines like Fluconazole, Flupoxam, and Anastrozole contain the 1,2,4-triazole group .
Antibacterial Properties
Application Summary
Derivatives of the compound have shown potent antibacterial activity, making them candidates for the development of new antibacterial drugs.
Methods of Application
The antibacterial properties are typically evaluated through in vitro assays, measuring the minimum inhibitory concentration (MIC) against various bacterial strains.
Results and Outcomes
Specific derivatives have demonstrated significant activity against E. coli, P. aeruginosa, and S. epidermidis, with MIC values as low as 3 µg/mL, indicating strong antibacterial potential .
Antiviral Agents
Application Summary
The triazole core is integral to the structure of several antiviral agents. The compound’s derivatives can be designed to target specific viral enzymes or replication processes.
Methods of Application
Derivatives are synthesized and tested against a panel of viruses in vitro. The compounds are often evaluated for their ability to inhibit viral replication or for their cytotoxicity against host cells .
Results and Outcomes
The effectiveness of these compounds as antiviral agents is measured by their selectivity index, which balances antiviral activity against cytotoxicity. Some derivatives have shown promise in preclinical studies .
Antitubercular Activity
Application Summary
Compounds with the triazole moiety have been explored for their potential in treating tuberculosis due to their ability to inhibit mycobacterial growth.
Methods of Application
The compounds are tested against Mycobacterium tuberculosis strains, and their minimum inhibitory concentrations (MICs) are determined through standard microbiological assays .
Results and Outcomes
Triazole derivatives have shown significant activity against drug-resistant strains of M. tuberculosis, suggesting their potential as novel antitubercular agents .
Organocatalysis
Application Summary
Triazole derivatives are investigated for their role as organocatalysts, which are organic molecules that accelerate chemical reactions without being consumed.
Methods of Application
These compounds are used in catalytic amounts to facilitate a variety of organic transformations, including asymmetric synthesis and polymerization reactions .
Results and Outcomes
The use of triazole derivatives as organocatalysts has led to increased reaction efficiency, selectivity, and the development of environmentally friendly synthetic methods .
Agrochemicals
Application Summary
Beyond their antimicrobial properties, triazole derivatives are also used in the development of agrochemicals such as fungicides and growth regulators.
Methods of Application
These compounds are incorporated into formulations that are applied to crops to protect against fungal diseases or to regulate plant growth .
Results and Outcomes
The application of these agrochemicals has resulted in improved crop yields and resistance to plant diseases .
Materials Science
Application Summary
In materials science, triazole derivatives are used to create new materials with desired properties, such as coordination polymers and organic light-emitting diodes (OLEDs).
Methods of Application
The compounds are synthesized and incorporated into materials, where they may act as ligands or functional groups that contribute to the material’s properties .
Results and Outcomes
The incorporation of triazole derivatives has led to the development of materials with unique properties, such as blue-emitting OLEDs and chemodynamic therapy agents .
Antidepressant and Anxiolytic Effects
Application Summary
Some triazole derivatives have been found to exhibit antidepressant and anxiolytic effects, making them candidates for psychiatric medication development.
Methods of Application
These compounds are tested in animal models for their efficacy in reducing symptoms of depression and anxiety .
Results and Outcomes
Derivatives with the triazole core have shown positive effects in preclinical trials, indicating their potential use in treating mental health disorders .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzyl-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-9-5-4-8-12(13)14-17-18-15(20)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDNIZALMTWHOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359553 |
Source


|
| Record name | 4-Benzyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
23282-94-2 |
Source


|
| Record name | 4-Benzyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


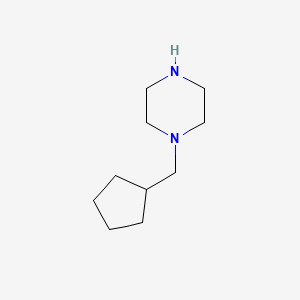
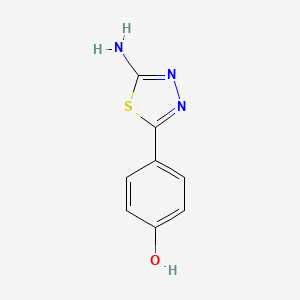

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)
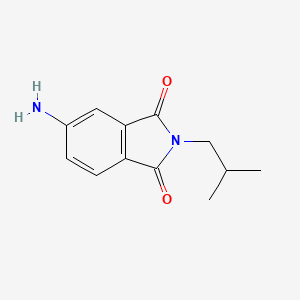
![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

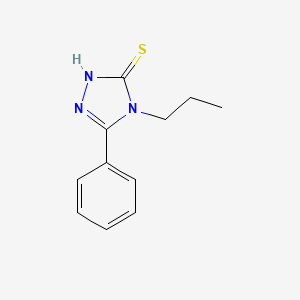
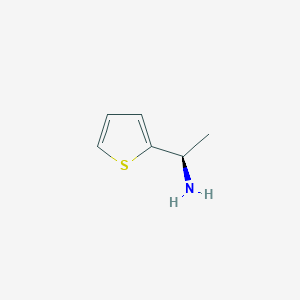
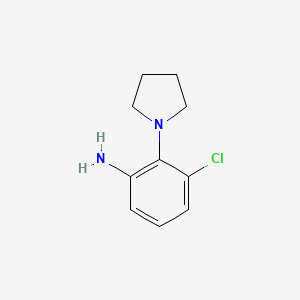

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)
